molecular formula C23H18F2N2 B10923819 3,5-bis(4-fluorophenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole

3,5-bis(4-fluorophenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole

Cat. No.: B10923819
M. Wt: 360.4 g/mol
InChI Key: OHAYILRIANLHLF-UHFFFAOYSA-N
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Description

3,5-bis(4-fluorophenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-fluorophenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method includes the reaction of 4-fluorobenzaldehyde with 4-methylacetophenone in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an ethanol solvent, leading to the formation of the desired pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-fluorophenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3,5-bis(4-fluorophenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-bis(4-fluorophenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The fluorophenyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(trifluoromethyl)phenyl derivatives: These compounds share similar structural features but with trifluoromethyl groups instead of fluorophenyl groups.

    4-methylphenyl derivatives: Compounds with similar methylphenyl groups but different substituents on the pyrazole ring.

Uniqueness

3,5-bis(4-fluorophenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole is unique due to the presence of both fluorophenyl and methylphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H18F2N2

Molecular Weight

360.4 g/mol

IUPAC Name

3,5-bis(4-fluorophenyl)-4-methyl-1-(4-methylphenyl)pyrazole

InChI

InChI=1S/C23H18F2N2/c1-15-3-13-21(14-4-15)27-23(18-7-11-20(25)12-8-18)16(2)22(26-27)17-5-9-19(24)10-6-17/h3-14H,1-2H3

InChI Key

OHAYILRIANLHLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)F)C)C4=CC=C(C=C4)F

Origin of Product

United States

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